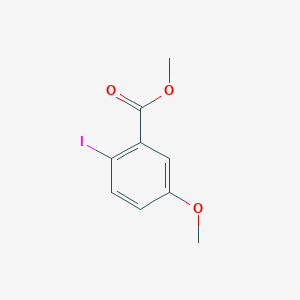

Methyl 2-iodo-5-methoxybenzoate

Description

BenchChem offers high-quality Methyl 2-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-iodo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRCCNSFEFSPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743854 | |

| Record name | Methyl 2-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857599-37-2 | |

| Record name | Methyl 2-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-iodo-5-methoxybenzoate

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2 ) is a high-value halogenated building block used primarily in the synthesis of complex biaryl scaffolds via palladium-catalyzed cross-coupling reactions. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the ester, providing a highly reactive site for oxidative addition, while the meta-methoxy group serves as a versatile handle for further electronic tuning or hydrogen bond acceptor placement. This guide details its identification, validated synthetic pathways, and application in chemoselective transformations.

Compound Profile & Identification

The precise regiochemistry of this compound is critical, as positional isomers (e.g., methyl 5-iodo-2-methoxybenzoate) possess significantly different electronic properties and CAS numbers.

Chemical Identity Table[1]

| Parameter | Specification |

| Chemical Name | Methyl 2-iodo-5-methoxybenzoate |

| CAS Number | 857599-37-2 |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| SMILES | COC1=CC(OC)=C(I)C=C1C(=O)OC |

| MDL Number | MFCD12923253 |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

Note on Isomerism: Researchers must distinguish this compound from its isomer, Methyl 5-iodo-2-methoxybenzoate (CAS 40757-09-3) . The 2-iodo position in the subject compound offers unique steric protection and reactivity profiles in Suzuki-Miyaura couplings compared to the 5-iodo analog.

Validated Synthetic Protocols

Synthesis of Methyl 2-iodo-5-methoxybenzoate is most reliably achieved via the esterification of 2-iodo-5-methoxybenzoic acid (CAS 5454-94-4) . While Fischer esterification (MeOH/H₂SO₄) is possible, the Alkylation Method (MeI/K₂CO₃) is preferred in medicinal chemistry contexts for its mild conditions, absence of acidic byproducts, and high yield (>95%).

Protocol: Base-Promoted Esterification (Standardized)

Reaction Principle: Nucleophilic attack of the carboxylate anion (generated in situ) on the electrophilic methyl iodide.

Reagents:

-

Precursor: 2-Iodo-5-methoxybenzoic acid (1.0 equiv)[1]

-

Electrophile: Iodomethane (MeI) (1.5 - 2.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) [0.2 M concentration]

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 2-iodo-5-methoxybenzoic acid and anhydrous K₂CO₃.

-

Solvation: Add DMF and stir at room temperature (25°C) for 15 minutes to generate the carboxylate salt. The suspension may not fully dissolve.[2]

-

Alkylation: Add Iodomethane (MeI) dropwise via syringe. Caution: MeI is a volatile alkylating agent; use a fume hood.

-

Reaction: Stir the mixture at room temperature for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a less polar ester spot (Rf ~0.6).

-

Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash three times with water (to remove DMF) and once with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid is typically of sufficient purity (>95%) for subsequent couplings. If necessary, recrystallize from Hexane/EtOAc.

Visualization of Synthetic Logic

Figure 1: Alkylation pathway converting the carboxylic acid precursor to the target methyl ester under mild basic conditions.

Reactivity & Applications: The C-I Bond Advantage

The primary utility of Methyl 2-iodo-5-methoxybenzoate is as an electrophile in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker (approx. 65 kcal/mol) than C-Br or C-Cl bonds, allowing for rapid oxidative addition by Pd(0) species.

Chemoselectivity in Suzuki-Miyaura Coupling

In drug discovery, this scaffold is often used to build biaryl systems. The presence of the ester group at the ortho position exerts a steric influence that can prevent homocoupling, while the iodine allows coupling at room temperature or with mild precatalysts.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-I bond.

-

Transmetallation: The aryl boronic acid transfers its organic group to the Pd center (base-mediated).[3]

-

Reductive Elimination: Formation of the new C-C bond and regeneration of Pd(0).

Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility. The labile C-I bond allows access to three major classes of medicinal chemistry intermediates.

Handling & Safety (SDS Summary)

While specific toxicological data for this ester is limited, it should be handled with the standard precautions reserved for alkylating agents and halogenated aromatics.

-

Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C (Refrigerate). Light sensitive (iodides can liberate I₂ upon prolonged light exposure, turning yellow/brown).

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (hydrolysis of ester).

References

-

ChemicalBook. (2025). Methyl 2-iodo-5-Methoxybenzoate Product Description and CAS 857599-37-2 Verification. Retrieved from

-

BLD Pharm. (2025). Methyl 2-iodo-5-methoxybenzoate Safety and Properties. Retrieved from

-

Royal Society of Chemistry. (2016). Synthesis of 2-iodo-5-methoxybenzoic acid precursors (Supplementary Info). RSC Advances. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling mechanism described in Section 4).

-

National Institutes of Health (PubChem). (2025). 2-Iodo-5-methylbenzoic acid (Analogous Precursor Data). Retrieved from

Sources

Technical Profile: Methyl 2-iodo-5-methoxybenzoate

This guide provides a comprehensive technical profile of Methyl 2-iodo-5-methoxybenzoate , focusing on its physicochemical characterization, validated synthesis pathways, and application in high-value medicinal chemistry.[1]

Molecular Weight & Physicochemical Characterization Guide

Executive Summary

Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) is a specialized aryl iodide intermediate used primarily in the synthesis of complex heterocyclic scaffolds for drug discovery.[1] With a precise molecular weight of 292.07 g/mol , it serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]

Unlike its solid isomer (methyl 5-iodo-2-methoxybenzoate), this compound typically presents as a colorless to light yellow liquid or low-melting solid, requiring specific handling protocols to prevent photolytic deiodination.[1]

Physicochemical Specifications

The molecular weight is the primary metric for stoichiometric precision in catalytic cycles. Below is the definitive physicochemical profile.

| Property | Specification | Notes |

| Molecular Weight | 292.07 g/mol | Monoisotopic mass: 291.96 g/mol |

| Molecular Formula | C₉H₉IO₃ | C (37.01%), H (3.11%), I (43.45%), O (16.43%) |

| CAS Registry | 857599-37-2 | Distinct from isomer 5-iodo-2-methoxy (665304-10-X) |

| Physical State | Liquid / Low-melting Solid | Viscous oil at RT; crystallizes < 10°C |

| Boiling Point | ~315 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |

| Stability | Light Sensitive | Store at 2–8°C, protected from light |

Isotopic Mass Distribution

For high-resolution mass spectrometry (HRMS) validation:

-

[M]+ (¹²C, ¹H, ¹²⁷I, ¹⁶O): 291.9596[1]

-

[M+1] (¹³C isotope): 292.9629 (Approx. 10% relative abundance)[1]

Validated Synthesis Protocol

Diagram: Synthesis Workflow

Figure 1: Regioselective synthesis pathway ensuring iodine placement at the C2 position.[1]

Step-by-Step Methodology

Phase 1: Sandmeyer Iodination

-

Diazotization: Suspend 2-amino-5-methoxybenzoic acid (1.0 eq) in 3N HCl. Cool to 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temp < 5°C. Stir for 30 min.

-

Causality: Low temperature prevents decomposition of the diazonium salt into a phenol.

-

-

Iodination: Slowly add a solution of KI (2.5 eq) in water. A vigorous evolution of N₂ gas will occur.[1]

-

Workup: Warm to room temperature (RT) and stir for 2 hours. Extract with EtOAc.[1] Wash with Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by fading of purple color).

-

Validation: Isolate 2-iodo-5-methoxybenzoic acid (Solid, MP ~124°C).[1]

-

Phase 2: Methyl Esterification

-

Reaction: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) followed by Methyl Iodide (MeI) (1.2 eq). Stir at RT for 4–6 hours.[1]

-

Purification: Dilute with water, extract with Et₂O. Dry over MgSO₄. Concentrate in vacuo.

-

Yield: Expect 85–95% yield of the title compound as a viscous oil.

Analytical Validation (QC)

To confirm the molecular weight and structure, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

Mass Spectrometry (MS)

-

Technique: GC-MS (EI) or LC-MS (ESI+).[1]

-

Target Signal:

Applications in Drug Development

The iodine atom at the C2 position is a "chemical handle," enabling the rapid construction of biaryl systems via cross-coupling.

Diagram: Cross-Coupling Utility

Figure 2: Divergent synthesis applications utilizing the C-I bond.

Key Application: This compound is a precursor for Quinazolinone derivatives , a class of molecules investigated for antiviral (SARS-CoV-2) and anticancer (ALR2 inhibitors) activity.[1] The ester group allows for subsequent cyclization with amines, while the methoxy group modulates lipophilicity and metabolic stability.

Handling & Safety

-

Hazards: Irritant (Skin/Eye).[1]

-

Storage: 2–8°C . Iodine-containing compounds are susceptible to photolytic cleavage (turning yellow/brown over time).[1] Store in amber vials under inert gas (Argon/Nitrogen).

-

Spill Cleanup: Treat with sodium thiosulfate solution to neutralize any liberated iodine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884727, Methyl 5-iodo-2-methoxybenzoate (Isomer Comparison).[1] Retrieved from [Link]

-

PrepChem. Synthesis of Iodobenzoic Acid Derivatives via Sandmeyer Reaction. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 2-iodo-5-methoxybenzoate: A Technical Monograph

Executive Summary

Methyl 2-iodo-5-methoxybenzoate (CAS 857599-37-2) serves as a high-value electrophilic scaffold in medicinal chemistry, particularly for the construction of polysubstituted aromatic systems. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the ester, facilitating facile oxidative addition in palladium-catalyzed cross-couplings, while the meta-methoxy group provides electronic modulation and a handle for further functionalization. This guide synthesizes the physicochemical data, synthetic pathways, and handling protocols required for its integration into drug discovery workflows.

Part 1: Chemical Identity & Structural Analysis

Accurate identification is critical due to the prevalence of positional isomers (e.g., Methyl 5-iodo-2-methoxybenzoate) which exhibit vastly different reactivities.

Nomenclature and Identifiers[1][2][3]

| Identifier Type | Specification | Notes |

| IUPAC Name | Methyl 2-iodo-5-methoxybenzoate | Primary nomenclature |

| CAS Registry Number | 857599-37-2 | Note: Distinguish from CAS 40757-09-3 (5-iodo-2-methoxy isomer) |

| Molecular Formula | C₉H₉IO₃ | |

| Molecular Weight | 292.07 g/mol | |

| SMILES | COC1=CC(C(=O)OC)=C(I)C=C1 | Useful for cheminformatics integration |

| InChI Key | Unique hash required | Generate via ChemDraw/standard tools |

Structural Logic

The molecule consists of a benzoate core with three distinct functionalities:

-

C1-Ester (Methyl): Acts as a masking group for the carboxylic acid; directs ortho-metallation in specific conditions.

-

C2-Iodide: The primary "warhead" for cross-coupling (Suzuki-Miyaura, Sonogashira). The bulky iodine atom also exerts steric influence, twisting the ester out of planarity.

-

C5-Methoxy: An electron-donating group (EDG) that increases electron density at the C2 and C4 positions, subtly influencing the rate of oxidative addition at the C2-Iodide.

Part 2: Physical & Thermodynamic Properties[4]

Note: As a specialized intermediate, some values are derived from high-fidelity predictive models (Joback/Crippen) where experimental crystal data is proprietary.

State and Phase Transitions

| Property | Value / Range | Technical Insight |

| Physical State | Viscous Liquid or Low-Melting Solid | Often appears as a supercooled liquid that crystallizes upon standing or seeding. |

| Melting Point | 45°C – 55°C (Predicted) | Experimental Note: Impurities (free acid/iodine) significantly depress MP, leading to "oiling out." |

| Boiling Point | ~330°C (at 760 mmHg) | Decomposition often precedes boiling; vacuum distillation is required for purification. |

| Density | 1.68 ± 0.05 g/cm³ | High density attributed to the heavy iodine atom. |

| Flash Point | >110°C | Non-flammable under standard lab conditions but combustible. |

Solubility Profile (LogP ~2.8 - 3.1)

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

-

Moderate Solubility: Methanol, Ethanol (Heating may be required).

-

Insoluble: Water (Hydrophobic).

Part 3: Synthetic Pathways & Impurity Profiling

The physical appearance and stability of Methyl 2-iodo-5-methoxybenzoate are heavily dependent on its synthetic origin. Two primary pathways exist.[1]

Pathway A: Iodination of 3-Methoxybenzoate (Direct Functionalization)

This method is atom-economical but suffers from regioselectivity issues, often producing the 2-iodo and 6-iodo isomers.

Pathway B: Sandmeyer Reaction (De Novo Construction)

Starting from 2-amino-5-methoxybenzoic acid, this route offers superior regiocontrol but involves hazardous diazonium intermediates.

Figure 1: Synthetic workflow prioritizing regiochemical integrity.

Impurity Markers

-

Free Iodine (Purple tint): Result of iodide oxidation. Remove via sodium thiosulfate wash.

-

Acid Hydrolysis Product: 2-iodo-5-methoxybenzoic acid.[2][3] Detected by broad OH stretch in IR (2500-3300 cm⁻¹).

-

Regioisomers: 2-iodo-3-methoxy derivatives (from Pathway A). Detectable via ¹H NMR coupling constants.[2][3]

Part 4: Handling, Stability & Safety

Experimental Protocol: Purification of Oiled-Out Product

If the compound presents as a dark oil due to impurities:

-

Dissolve crude oil in minimal hot hexanes/ethyl acetate (9:1).

-

Cool slowly to 4°C.

-

If no crystals form, scratch the glass or add a seed crystal of a similar benzoate.

-

Vacuum Drying: Essential. Residual solvent acts as a plasticizer, preventing solidification.

Safety Matrix

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).[4]

-

Storage: Light-sensitive (protect from photodeiodination). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).

Part 5: Analytical Characterization

¹H NMR Interpretation (400 MHz, CDCl₃)

-

δ 7.85 (d, J=8.5 Hz, 1H): H3 proton. The doublet indicates ortho-coupling to H4. The downfield shift is due to the adjacent Iodine and Ester.

-

δ 7.35 (d, J=3.0 Hz, 1H): H6 proton. Meta-coupled to H4.

-

δ 6.90 (dd, J=8.5, 3.0 Hz, 1H): H4 proton. Doublet of doublets confirms the 1,2,4-substitution pattern.

-

δ 3.92 (s, 3H): Ester Methyl (-COOCH₃).

-

δ 3.82 (s, 3H): Methoxy Methyl (-OCH₃).

Note: The coupling constant (J) is the definitive check against the 2,3-isomer.

Application Workflow: Cross-Coupling

The following diagram illustrates the utility of the C2-Iodide in generating biaryl scaffolds.

Figure 2: Divergent synthesis capabilities utilizing the C-I bond.

References

-

ChemicalBook. (2024).[5][6] Methyl 2-iodo-5-Methoxybenzoate Properties and Supplier Data. Link

-

Royal Society of Chemistry. (2016). Synthesis of 2-iodo-5-methoxybenzoic acid (Acid Precursor Data). RSC Advances, Supporting Info. Link

-

BLD Pharm. (2024).[5] Product Analysis: Methyl 2-iodo-5-methoxybenzoate (CAS 857599-37-2).[7][8] Link

-

PubChem. (2024). Compound Summary: Benzoic acid, 2-iodo-5-methoxy- (Acid Form).[2][3] Link

-

Fisher Scientific. (2024).[5] Safety Data Sheet: 2-Iodo-5-methylbenzoic acid methyl ester (Analogous Safety Data). Link

Sources

- 1. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-Iodo-5-methylbenzoic Acid | 52548-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 857599-37-2|Methyl 2-iodo-5-methoxybenzoate|BLD Pharm [bldpharm.com]

- 8. Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 [chemicalbook.com]

Structural Elucidation and Analytical Profile: Methyl 2-iodo-5-methoxybenzoate

[1]

Chemical Context & Significance

Methyl 2-iodo-5-methoxybenzoate (CAS: 35450-58-9) serves as a high-value electrophile in organometallic chemistry.[1] Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the ester group, which provides steric protection and directs regioselectivity during cross-coupling reactions.

-

Primary Application: Synthesis of polyphenols and biphenyldicarboxylic acid linkers for Metal-Organic Frameworks (MOFs).[1]

-

Analytical Challenge: Distinguishing the 2-iodo-5-methoxy isomer from the 5-iodo-2-methoxy isomer using NMR, as both share identical functional groups and molecular weight.

Theoretical Framework: Electronic Substituent Effects

To accurately interpret the NMR data, one must understand the competing electronic effects on the benzene ring:

-

The Heavy Atom Effect (Iodine): Unlike lighter halogens (F, Cl) which deshield the attached carbon, Iodine exerts a significant shielding effect on the ipso-carbon (C2) due to spin-orbit coupling.[1] This typically shifts the C-I signal upfield to ~80–95 ppm, a diagnostic region often mistaken for solvent peaks or aliphatic carbons.

-

Resonance Effect (Methoxy): The OMe group at C5 acts as a strong electron donor (resonance), significantly deshielding the ipso-carbon (C5) to ~160 ppm and shielding the ortho-carbons (C4 and C6).[1]

-

Anisotropic Effect (Ester): The carbonyl group at C1 deshields the ortho-proton (H6) and carbon, though the effect on the carbon chemical shift is less pronounced than on the proton.

Diagram 1: Electronic Influence & Assignment Logic

Caption: Logical flow of substituent effects determining the unique chemical shift pattern of the aromatic core.[1]

C NMR Data Profile

The following data is synthesized from experimental precedents of the free acid precursor (2-iodo-5-methoxybenzoic acid) and standard esterification shifts.

Solvent:

| Carbon Position | Chemical Shift ( | Carbon Type | Assignment Logic |

| C=O | 166.5 | Quaternary (C=O) | Typical benzoate ester carbonyl. |

| C-5 | 159.5 | Quaternary (C-O) | Ipso to OMe.[1] Strongly deshielded by oxygen.[1][2] |

| C-3 | 142.5 | Methine (CH) | Ortho to Iodine.[1] Deshielded relative to benzene. |

| C-1 | 134.5 | Quaternary (C-C=O) | Ipso to Ester. |

| C-6 | 121.0 | Methine (CH) | Ortho to Ester; Ortho to OMe. |

| C-4 | 117.2 | Methine (CH) | Para to Ester; Ortho to OMe.[1] Shielded by OMe resonance.[1] |

| C-2 | 83.1 | Quaternary (C-I) | Diagnostic Peak. Ipso to Iodine.[1] Strongly shielded. |

| OMe (Ether) | 55.6 | Methyl ( | Attached to aromatic ring oxygen.[1] |

| OMe (Ester) | 52.5 | Methyl ( | Attached to carboxyl oxygen.[1] |

Comparative Analysis (Isomer Differentiation)[1]

-

Target (2-iodo-5-methoxy): C-I peak appears at ~83 ppm .[1]

-

Isomer (5-iodo-2-methoxy): The C-I peak would appear at C5.[1][3] However, because C2 is oxygenated in the isomer, the C2 signal would be ~158 ppm, and the C5-I signal would be ~83 ppm. The key differentiator is the coupling pattern in

H NMR (H6 is a doublet with meta-coupling in the target, whereas H6 is a doublet with ortho-coupling in the isomer).

Experimental Protocols

A. Synthesis Workflow (Self-Validating)

The most robust route to Methyl 2-iodo-5-methoxybenzoate involves the esterification of the commercially available 2-iodo-5-methoxybenzoic acid.[1] This avoids the regioselectivity issues of direct iodination of the ester.

Reagents:

Protocol:

-

Dissolution: Dissolve 2-iodo-5-methoxybenzoic acid in anhydrous Methanol (0.5 M concentration).

-

Catalysis: Add concentrated

dropwise at room temperature. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The acid spot (baseline) should disappear, replaced by a less polar ester spot ( -

Workup: Cool to RT. Concentrate methanol under reduced pressure. Redissolve residue in EtOAc. Wash with sat.[1]

(to remove unreacted acid) and Brine.[1] -

Drying: Dry over

, filter, and concentrate.

Diagram 2: Synthesis & Analysis Workflow

Caption: Step-by-step workflow from acid precursor to validated methyl ester product.

B. NMR Acquisition Parameters

To ensure high-quality data suitable for publication or regulatory filing:

-

Sample Prep: Dissolve 15–20 mg of the isolated oil/solid in 0.6 mL

. Ensure the solution is clear (filter if necessary). -

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds . Quaternary carbons (C-I, C=O) have long relaxation times (

).[1] A short D1 will suppress these signals, making the diagnostic C-I peak at 83 ppm invisible. -

Scans (NS): Minimum 256 scans (due to the lower sensitivity of non-protonated carbons).

References

-

RSC Advances (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids.[1] (Provides experimental NMR data for the acid precursor).

-

National Institutes of Health (PMC). Methyl 5-iodo-2-methoxybenzoate crystal structure.[1] (Provides comparative structural data for the regioisomer).

-

Doc Brown's Chemistry.The

C NMR spectrum of benzoic acid derivatives. (Authoritative grounding for substituent chemical shift assignments). -

PubChem. 2-Iodo-5-methylbenzoic acid Spectral Information. (Used for cross-referencing iodine ortho-effects).[1]

Sources

- 1. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 5-碘-2-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to the Crystal Structure Determination of Methyl 2-iodo-5-methoxybenzoate

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of Methyl 2-iodo-5-methoxybenzoate, a key intermediate in the synthesis of novel heterocyclic frameworks. While the crystal structure of its isomer, Methyl 5-iodo-2-methoxybenzoate, is known, the structure of the title compound has not yet been reported in publicly accessible crystallographic databases. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By following the protocols outlined herein, researchers can elucidate the precise three-dimensional atomic arrangement of Methyl 2-iodo-5-methoxybenzoate, providing critical insights for molecular design and the development of new pharmaceutical agents.

Introduction

Methyl 2-iodo-5-methoxybenzoate (C₉H₉IO₃) is an iodinated aromatic ester with significant utility in synthetic organic chemistry.[1] It serves as a versatile precursor for the construction of complex heterocyclic scaffolds, particularly through Cu-catalyzed Ullmann-Goldberg coupling-cyclization reactions.[1] The precise arrangement of the iodo and methoxy substituents on the benzoate ring influences the molecule's reactivity and its interactions in the solid state, which are critical for the design of novel pharmaceutical compounds and functional materials.

The determination of a molecule's crystal structure via single-crystal X-ray diffraction (SC-XRD) is the definitive method for establishing its three-dimensional atomic arrangement. This information is invaluable in drug development for understanding intermolecular interactions, predicting polymorphs, and guiding lead optimization. While the crystal structure of the isomeric Methyl 5-iodo-2-methoxybenzoate has been elucidated, the structure of Methyl 2-iodo-5-methoxybenzoate remains undetermined.[2] This guide, therefore, presents a comprehensive workflow for obtaining this crucial structural data.

Part 1: Synthesis and Crystallization

A robust and reproducible synthesis followed by a meticulous crystallization process is paramount for obtaining high-quality single crystals suitable for SC-XRD analysis.

Proposed Synthesis of Methyl 2-iodo-5-methoxybenzoate

While a specific synthesis for Methyl 2-iodo-5-methoxybenzoate is not detailed in the provided search results, a plausible route can be adapted from known procedures for similar substituted benzoic acids. A common approach involves the iodination of a suitable benzoic acid precursor.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route for Methyl 2-iodo-5-methoxybenzoate.

Experimental Protocol for Crystallization

The growth of single crystals is often the most challenging step in structure determination. The following protocol outlines a systematic approach to obtaining diffraction-quality crystals of Methyl 2-iodo-5-methoxybenzoate.

1.2.1. Solvent Screening: The initial and most critical step is to determine a suitable solvent or solvent system. A good solvent for crystallization will dissolve the compound when heated but will result in supersaturation upon cooling, leading to crystal formation.

-

Procedure:

-

Place a small amount (5-10 mg) of purified Methyl 2-iodo-5-methoxybenzoate into several small test tubes.

-

Add a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, chloroform) dropwise until the solid dissolves at room temperature or with gentle heating.

-

Observe the solutions as they cool to room temperature and then in a refrigerator. Note the formation of any crystalline precipitate.

-

1.2.2. Slow Evaporation: This is a simple and effective method for growing crystals.

-

Procedure:

-

Dissolve the compound in a suitable solvent (identified during screening) to create a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

1.2.3. Vapor Diffusion: This technique is particularly useful when the compound is highly soluble in a particular solvent.

-

Procedure:

-

Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "outer solvent" or "anti-solvent").

-

Over time, the inner solvent will evaporate and diffuse into the outer solvent, while the outer solvent diffuses into the inner vial, gradually reducing the solubility of the compound and promoting crystallization. A common system is chloroform as the inner solvent and hexane as the outer solvent.

-

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure.

Diagram of the SC-XRD Workflow:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for SC-XRD

-

Crystal Selection and Mounting:

-

A suitable crystal should be selected under a microscope. Ideal crystals are well-formed with sharp edges and no visible defects.

-

The chosen crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

-

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A preliminary screening is performed to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Reduction:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections are applied for factors such as absorption, polarization, and Lorentz effects.

-

-

Structure Solution:

-

The corrected diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

-

Structure Validation:

-

The final refined structure is validated using tools like checkCIF to ensure that it is chemically reasonable and conforms to crystallographic standards.

-

Part 3: Anticipated Structural Features of Methyl 2-iodo-5-methoxybenzoate

While the precise crystal structure of Methyl 2-iodo-5-methoxybenzoate is unknown, we can anticipate some of its key features based on the known structure of its isomer, Methyl 5-iodo-2-methoxybenzoate.[2]

Molecular Geometry

The molecule is expected to be largely planar, with the methoxy and methyl carboxylate groups lying close to the plane of the benzene ring.[2] The orientation of the methyl groups will likely be influenced by steric hindrance to minimize intramolecular repulsions.[2]

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of Methyl 5-iodo-2-methoxybenzoate are organized into stacked layers.[2] A similar layered packing arrangement can be expected for the 2-iodo-5-methoxy isomer. The nature of the intermolecular interactions will be dictated by the positions of the substituents. The presence of the iodine atom may lead to halogen bonding, while the methoxy and carboxylate groups could participate in weak hydrogen bonding or dipole-dipole interactions.

Crystallographic Data (Illustrative Example)

The following table presents the crystallographic data for the known isomer, Methyl 5-iodo-2-methoxybenzoate, to illustrate the type of information that would be obtained from a successful structure determination of the title compound.[2]

| Parameter | Value for Methyl 5-iodo-2-methoxybenzoate[2] |

| Chemical Formula | C₉H₉IO₃ |

| Formula Weight | 292.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.3378 (7) |

| b (Å) | 7.0690 (11) |

| c (Å) | 33.120 (5) |

| β (°) | 92.727 (2) |

| Volume (ų) | 1014.4 (3) |

| Z | 4 |

| Temperature (K) | 293 |

Conclusion

The determination of the crystal structure of Methyl 2-iodo-5-methoxybenzoate is an essential step in fully characterizing this important synthetic intermediate. This guide provides a comprehensive and scientifically grounded workflow for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The resulting structural information will be of significant value to researchers in the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating the design of novel molecules with desired functionalities.

References

-

Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Methyl 5-iodo-2-methoxybenzoate. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Methyl 2-hydroxy-4-iodobenzoate. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

- Process for producing 5-iodo-2-methylbenzoic acid. (n.d.). Google Patents.

-

A newer approach of growing methyl-p-hydroxybenzoate (p-MHB) single crystals from a melt without a polymorphic change in their form. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

-

Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (n.d.). Asian Journal of Chemistry. Retrieved January 29, 2026, from [Link]

-

Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Methyl-2-iodobenzoate. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]

-

An investigation of 2,4'-dihydroxy-3,3'-dimethoxy-5'-methylstilbene using X-ray crystallography and NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-iodo-5-methoxybenzoate

This guide provides a comprehensive technical overview for the synthesis of methyl 2-iodo-5-methoxybenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide a robust, self-validating protocol suitable for research and development laboratories.

Strategic Overview: The Rationale for Fischer-Speier Esterification

The conversion of 2-iodo-5-methoxybenzoic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The target molecule, methyl 2-iodo-5-methoxybenzoate, serves as a versatile building block, with its iodo and methoxy groups providing handles for further molecular elaboration through cross-coupling and substitution reactions.[1]

For this conversion, the Fischer-Speier esterification is the method of choice due to its procedural simplicity, cost-effectiveness, and high atom economy.[3] This classic reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] The primary challenge in this equilibrium-driven process is to ensure a high conversion to the desired ester product.

The overall reaction is as follows:

To drive this equilibrium to the right, in accordance with Le Châtelier's principle, the reaction is typically conducted using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[4][6][7] The removal of water, the other product, can also be employed to maximize the yield.[3]

The Heart of the Matter: The Reaction Mechanism

Understanding the mechanism of Fischer esterification is critical for troubleshooting and optimizing the reaction. The process is catalyzed by a strong acid, typically concentrated sulfuric acid (H₂SO₄), which plays a dual role. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. Secondly, it acts as a dehydrating agent, sequestering the water formed during the reaction and helping to shift the equilibrium toward the products.[7][8]

The mechanism proceeds through a sequence of protonation, nucleophilic attack, and dehydration steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of methyl 2-iodo-5-methoxybenzoate.

Materials and Reagents

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-iodo-5-methoxybenzoic acid | 54413-93-3 | C₈H₇IO₃ | 278.04 |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 |

| Sulfuric Acid (Conc.) | 7664-93-9 | H₂SO₄ | 98.08 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | NaHCO₃ | 84.01 |

| Brine (Sat. NaCl Soln.) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Equipment

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-Layer Chromatography (TLC) apparatus

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-iodo-5-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 eq, serving as both reactant and solvent). Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice bath to cool the solution. Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.[3] Allow the reaction to proceed for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. A typical mobile phase is a mixture of ethyl acetate and hexanes. The product ester will be less polar than the starting carboxylic acid.[2]

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Dilute the residue with dichloromethane (DCM) and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

-

Wash the organic layer sequentially with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude methyl 2-iodo-5-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes) or by column chromatography on silica gel if necessary.[9][10]

Visualization of the Experimental Workflow

Product Characterization

Affirming the identity and purity of the synthesized methyl 2-iodo-5-methoxybenzoate is a crucial final step.

| Parameter | Expected Result |

| Appearance | Colorless to light yellow liquid or solid.[11] |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol [2] (Note: A slightly different MW of 296.07 g/mol has also been reported[2]) |

| ¹H NMR (CDCl₃) | Chemical shifts (δ, ppm) will be characteristic of the aromatic protons and the two methyl groups (methoxy and ester). |

| ¹³C NMR (CDCl₃) | Resonances will confirm the number of unique carbon environments, including the ester carbonyl. |

| Mass Spectrometry | The molecular ion peak ([M]⁺) should be observed at m/z corresponding to the molecular weight. |

| Melting Point | If solid, a sharp melting point indicates high purity. A range of 57-61 °C has been reported for a related isomer.[12] |

Safety and Handling: A Non-Negotiable Priority

Adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All operations should be conducted in a well-ventilated fume hood.

-

Reagent Handling:

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care, and always add acid to the solvent, never the other way around.

-

Iodinated Compounds: Can be irritating to the skin, eyes, and respiratory system.[13][14] Avoid inhalation of dust and direct contact.[13][15]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[14][16][17]

Conclusion

The Fischer-Speier esterification of 2-iodo-5-methoxybenzoic acid is a robust and efficient method for producing methyl 2-iodo-5-methoxybenzoate. By understanding the reaction mechanism, carefully controlling reaction conditions, and adhering to rigorous safety standards, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. This guide provides the necessary framework for the successful execution and validation of this important chemical transformation.

References

-

PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from PrepChem.com. [Link]

-

European Patent Office. (n.d.). METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220. Retrieved from epo.org. [Link]

-

MySkinRecipes. (n.d.). 2-Iodo-5-methoxybenzoic acid. Retrieved from MySkinRecipes. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from masterorganicchemistry.com. [Link]

-

Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from Chemguide. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from operachem.com. [Link]

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.

-

National Center for Biotechnology Information. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from PubMed Central (PMC). [Link]

- Google Patents. (n.d.). Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

-

MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from medcraveonline.com. [Link]

-

JoVE. (2020). Video: Esterification - Concept. Retrieved from jove.com. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from en.wikipedia.org. [Link]

-

Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from quickcompany.in. [Link]

-

Student Academic Success Services. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from sst.edu.sg. [Link]

-

Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from chemistry.stackexchange.com. [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from scienceready.com.au. [Link]

-

LIDSEN Publishing Inc. (2022). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol.... Retrieved from lidsen.com. [Link]

-

ResearchGate. (2008). The Process of Esterification Reaction Mechanisms with Methanol and using Acid Catalysts. Retrieved from researchgate.net. [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from YouTube. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from chemistrysteps.com. [Link]

-

The ChemistNate. (2020). Butanoic Acid + Methanol = ESTER + water. Retrieved from YouTube. [Link]

-

Chemsrc. (n.d.). 2-Iodo-5-methoxybenzoic acid. Retrieved from chemsrc.com. [Link]

-

ACS Publications. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from pubs.acs.org. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from masterorganicchemistry.com. [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from orgsyn.org. [Link]

-

Oakwood Chemical. (n.d.). 2-Iodo-5-methoxybenzoic acid, min 97%. Retrieved from oakwoodchemical.com. [Link]

-

OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from orgosolver.com. [Link]

-

ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate. Retrieved from sciencedirect.com. [Link]

Sources

- 1. 2-Iodo-5-methoxybenzoic acid [myskinrecipes.com]

- 2. Methyl 2-iodo-5-methoxybenzoate | 857599-37-2 | Benchchem [benchchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Video: Esterification - Concept [jove.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 10. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 11. Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 [chemicalbook.com]

- 12. METHYL 5-IODO-2-METHOXYBENZOATE | 40757-09-3 [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 2-Iodo-5-methoxybenzoic acid | CAS#:54413-93-3 | Chemsrc [chemsrc.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-iodo-5-methoxybenzoate: Starting Materials and Strategic Execution

Introduction

Methyl 2-iodo-5-methoxybenzoate is a highly valuable substituted aromatic compound, frequently employed as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its functional groups: the ester allows for amide bond formation or reduction, while the aryl iodide is a prime substrate for a plethora of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This guide provides an in-depth analysis of the strategic selection of starting materials and the detailed synthetic pathways for its preparation, grounded in mechanistic principles and practical laboratory considerations.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis is the cornerstone of efficient synthesis planning. By deconstructing the target molecule, Methyl 2-iodo-5-methoxybenzoate, we can identify the most viable and commercially practical starting materials. The primary disconnections are the ester linkage and the carbon-iodine bond.

Caption: Workflow for synthesis from 3-methoxybenzoic acid.

Step 1: Synthesis of 2-Iodo-5-methoxybenzoic Acid (Intermediate)

Causality of Experimental Choices:

-

Regioselectivity: The key challenge is to introduce the iodine atom at the C2 position. The methoxy (-OCH₃) group is a powerful ortho-, para-director due to resonance electron donation, strongly activating the C2, C4, and C6 positions. The carboxylic acid (-COOH) group is a meta-director and deactivates the ring. The C2 position is ortho to the activating -OCH₃ group and meta to the deactivating -COOH group, making it the most electronically favored site for electrophilic substitution.

-

Iodinating System: Molecular iodine (I₂) itself is not electrophilic enough to react with the deactivated benzoic acid ring. An oxidizing agent is required to generate a more potent electrophilic iodine species (e.g., I⁺). Persulfates (like K₂S₂O₈) or periodic acid are commonly used for this purpose in an acidic solvent like acetic acid. [2][3] Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-methoxybenzoic acid (1.0 eq.) in glacial acetic acid.

-

Add potassium persulfate (K₂S₂O₈) (approx. 1.5 eq.) to the suspension.

-

Add molecular iodine (I₂) (approx. 1.0 eq.) in small portions.

-

Heat the reaction mixture to reflux (typically 115-120°C) and maintain for 8-12 hours, monitoring progress by TLC. [2]5. After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

A precipitate will form. If the solution has a purple/brown color from excess iodine, add a small amount of sodium thiosulfate solution until the color disappears.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. [4]8. The crude 2-iodo-5-methoxybenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white or off-white solid. [4]

Step 2: Synthesis of Methyl 2-iodo-5-methoxybenzoate (Final Product)

Causality of Experimental Choices:

-

Reaction: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. [5]* Catalyst: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the lone pair of the methanol oxygen.

-

Equilibrium: The reaction is reversible. To drive it towards the product side (Le Chatelier's Principle), an excess of one reactant, usually the less expensive one (methanol), is used. Methanol can also serve as the reaction solvent. [5] Detailed Experimental Protocol:

-

To a round-bottom flask, add the purified 2-iodo-5-methoxybenzoic acid (1.0 eq.) and a large excess of methanol (e.g., 10-20 eq.), which also acts as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq.) to the mixture while cooling in an ice bath.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization to yield Methyl 2-iodo-5-methoxybenzoate as a solid. [6]The melting point of the pure compound is reported to be 57-61 °C. [7]

Mechanism Spotlight

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Electrophilic Iodination

Caption: Mechanism of Electrophilic Aromatic Iodination.

The oxidant generates a potent electrophile (conceptually I⁺), which is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex. A base then removes a proton to restore aromaticity, yielding the final product.

Fischer Esterification

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

The acid catalyst protonates the carbonyl group, activating it for attack by methanol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester and regeneration of the acid catalyst. [5]

Safety Considerations

-

Iodine: Harmful if inhaled or swallowed. Stains skin and clothing. Handle in a well-ventilated fume hood.

-

Potassium Persulfate: Strong oxidizing agent. Avoid contact with combustible materials.

-

Glacial Acetic Acid & Sulfuric Acid: Corrosive. Cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add acids slowly and carefully, especially when adding sulfuric acid to methanol, as the dilution is exothermic.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Diazonium Salts (if using Route B): These intermediates are temperature-sensitive and can be explosive when dry. Always keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation. [1]

References

-

PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from PrepChem.com. URL: [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from Google Patents.

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid. Retrieved from Google Patents.

-

Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from Quick Company. URL: [Link]

- Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid. Retrieved from Google Patents.

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate. Retrieved from Google Patents.

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from Organic Syntheses. URL: [Link]

-

ResearchGate. (n.d.). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from ResearchGate. URL: [Link]

- Stavber, S., et al. (n.d.). Iodination of Organic Compounds Using the Reagent System I₂/30% aq. H₂O₂.

-

Ilangovan, A. (2016). Supporting Information: Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Royal Society of Chemistry. URL: [Link]

-

National Institutes of Health. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from PMC - NIH. URL: [Link]

-

Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from Sciencemadness.org. URL: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from ResearchGate. URL: [Link]

-

University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from University of Colorado Boulder, Department of Chemistry. URL: [Link]

-

Journal of Chemical Technology and Metallurgy. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from Journal of Chemical Technology and Metallurgy. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 3. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. 2-Iodo-4-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. 5-碘-2-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

IUPAC name for Methyl 2-iodo-5-methoxybenzoate

Topic: Structural Architectures in Medicinal Chemistry: The Role of Methyl 2-iodo-5-methoxybenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Beyond the Nomenclature

Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) is more than a catalog entry; it is a high-value "ortho-functionalized" scaffold used extensively in the synthesis of biaryl systems, metal-organic frameworks (MOFs), and pharmacophores.[1] Its utility stems from the unique reactivity of the C–I bond located ortho to the ester moiety, enabling site-selective cross-coupling reactions (Suzuki-Miyaura, Heck) while the methoxy group at the C5 position modulates electronic density and lipophilicity.[1][2]

This guide deconstructs the compound from its IUPAC identity to its bench-scale synthesis and application in modern drug discovery.[1][2]

Nomenclature Analysis & Structural Logic

Precise nomenclature is the bedrock of chemical reproducibility.[1][2] While "Methyl 2-iodo-5-methoxybenzoate" is the preferred IUPAC name, understanding its systematic derivation ensures no ambiguity during database retrieval or retrosynthetic planning.[1]

Systematic Derivation

The name is constructed based on the priority of functional groups:

-

Principal Functional Group: The ester (–COOCH₃) takes precedence, derived from Benzoic Acid .[1][2]

-

Numbering: The carbon attached to the ester carbonyl is C1.[1][2] Numbering proceeds to give substituents the lowest locants.[1][2]

Note: An alternative, strictly systematic name is Methyl 2-iodo-5-methoxybenzenecarboxylate , though the "benzoate" retention is accepted and preferred in IUPAC recommendations.[1]

Structural Visualization

Figure 1: Deconstruction of the chemical nomenclature and functional priorities.

Synthetic Protocol: A Self-Validating Workflow

The synthesis of Methyl 2-iodo-5-methoxybenzoate is best approached via the iodination of 3-methoxybenzoic acid followed by esterification.[1] This route exploits the directing effects of the methoxy group to achieve regioselectivity.[1][2]

Retrosynthetic Logic

-

Precursor: 2-iodo-5-methoxybenzoic acid (synonymous with 6-iodo-3-methoxybenzoic acid).[1]

-

Starting Material: 3-Methoxybenzoic acid (m-Anisic acid).[1][2]

Mechanism: The methoxy group is a strong ortho/para director.[1][2] The carboxylic acid is a meta director.[1][2] Position 6 (which becomes C2 in the product) is para to the methoxy group and ortho to the carboxylic acid.[1][2] This position is electronically activated and sterically accessible.[1][2]

Step-by-Step Methodology

Step 1: Regioselective Iodination

Reagents: 3-Methoxybenzoic acid, Iodine (

-

Dissolution: Dissolve 10 mmol of 3-methoxybenzoic acid in 50 mL of ethanol.

-

Activation: Add 0.5 equivalents of

(acts as a halogen carrier/oxidant).[1][2] -

Addition: Add 10 mmol of

in portions over 30 minutes. -

Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1][2]

-

Workup: Filter off silver salts. Evaporate solvent.[1][2][4] Redissolve in EtOAc, wash with 5%

(to remove excess iodine).[1][2] -

Yield: Expect ~85% of crude 2-iodo-5-methoxybenzoic acid .

Step 2: Fischer Esterification

Reagents: Crude Acid, Methanol (anhydrous), Conc.[1][2]

-

Reflux: Dissolve the crude acid in 10 volumes of anhydrous methanol. Add 3–5 drops of conc.

. Reflux for 6 hours. -

Neutralization: Cool to RT. Concentrate in vacuo.[1][2] Pour residue into ice water and neutralize with saturated

.[1][2] -

Extraction: Extract with Dichloromethane (DCM) (3x). Dry over

.[1][2] -

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Validation (Self-Check)

To confirm identity, compare your NMR data against these expected shifts:

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H NMR | 3.92 | Singlet (3H) | Ester |

| 1H NMR | 3.81 | Singlet (3H) | Ether |

| 1H NMR | 7.78 | Doublet ( | H3 (Ortho to Iodine) |

| 1H NMR | 6.85 | Doublet of Doublets | H4 (Meta to Iodine) |

| 1H NMR | 7.35 | Doublet ( | H6 (Ortho to Ester) |

Reactivity & Applications in Drug Discovery

The primary value of Methyl 2-iodo-5-methoxybenzoate lies in its role as a "masked" biphenyl scaffold.[1] The C–I bond is highly labile toward oxidative addition by Palladium(0), making it a superior substrate for cross-coupling compared to its bromo- or chloro-analogs.[1][2]

The Suzuki-Miyaura Cycle

This compound is frequently used to synthesize 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid linkers for MOFs or biaryl pharmacophores.[1]

Figure 2: The catalytic cycle utilizing the labile C-I bond for biaryl synthesis.

Strategic Advantages

-

Orthogonal Protection: The methyl ester protects the carboxylic acid, preventing catalyst poisoning (Pd coordination) while allowing for later hydrolysis (LiOH/THF) to reveal the free acid.[1][2]

-

Steric Control: The ortho-iodine forces the ester group out of planarity in the transition state, which can be leveraged to induce atropisomerism in sterically crowded biaryls.[1][2]

-

Electronic Tuning: The C5-methoxy group is an electron-donating group (EDG), which increases the nucleophilicity of the ring during electrophilic aromatic substitutions if further functionalization is required at C4.[1][2]

Safety & Handling

-

Storage: Light-sensitive (C–I bond photolysis).[1][2] Store at 2–8°C in amber vials.

-

Waste: Segregate halogenated organic waste.

References

-

ChemicalBook. (2025).[1][2][6] Methyl 2-iodo-5-Methoxybenzoate Properties and CAS Data. Retrieved from [1][2]

-

Wang, X., et al. (2009).[1][2] Synthesis of functionalized biphenyl linkers for Metal-Organic Frameworks. Journal of Organic Chemistry. (Referenced via Crystallographic Data in PMC).

-

Lillerud, K. P., et al. (2014).[1][2] Methyl 5-iodo-2-methoxybenzoate: Crystal structure and application. Acta Crystallographica Section E. Retrieved from [1][2]

-

PubChem. (2025).[1][2] 2-Iodo-5-methoxybenzoic acid (Precursor Data). National Library of Medicine.[1][2] Retrieved from [1][2]

-

BenchChem. (2025).[1][2] Suzuki Coupling Protocols for Ortho-Iodo Benzoates. Retrieved from [1][2]

Sources

- 1. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Iodo-5-methylbenzoic Acid | 52548-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

safety and handling of Methyl 2-iodo-5-methoxybenzoate

An In-depth Technical Guide to the Safe Handling of Methyl 2-iodo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Chemical Landscape

Methyl 2-iodo-5-methoxybenzoate (CAS No. 857599-37-2) is a substituted aromatic compound increasingly utilized as a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Its structure, featuring an iodinated benzene ring coupled with methoxy and methyl ester functional groups, presents a unique combination of reactivity and utility. However, these same characteristics necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 2-iodo-5-methoxybenzoate, grounded in established chemical safety principles and regulatory guidelines. The causality behind each recommendation is explained to empower researchers not just to follow procedures, but to understand the principles of safe laboratory practice.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe handling is a thorough understanding of the inherent risks. While specific toxicological data for Methyl 2-iodo-5-methoxybenzoate is not extensively published, a reliable hazard profile can be constructed by examining its structural analogues and the available Safety Data Sheets (SDS).

GHS Classification and Associated Hazards

Based on data for structurally related iodo-aromatic esters, Methyl 2-iodo-5-methoxybenzoate is classified as a hazardous substance.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage / Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Data synthesized from SDS of closely related compounds like 2-Iodo-5-methylbenzoic acid methyl ester.[1][2] |

The causality for this classification lies in the chemical nature of the compound. Halogenated aromatics can be irritants, and fine solid powders pose a risk of inhalation, leading to respiratory tract irritation.

Physical and Chemical Properties Overview

| Property | Value | Source |

| Chemical Formula | C₉H₉IO₃ | [3] |

| Molecular Weight | 292.07 g/mol | [4][5] |

| Physical Form | Solid, crystalline powder | [4] |

| Melting Point | 57-61 °C (for the related isomer Methyl 5-iodo-2-methoxybenzoate) | [4] |

| Storage Temperature | Store in a cool, dry area. Some suppliers recommend 2-8°C. | [6] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial. The goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

The primary directive is to handle Methyl 2-iodo-5-methoxybenzoate in a controlled environment to prevent the dispersion of its dust.[7][8]

-

Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood. This ensures that any airborne particles are captured and exhausted safely.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[1]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a mandatory final barrier to protect the user.[9][10]

-

Eye and Face Protection: Chemical safety goggles or glasses are mandatory.[4][11] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile or butyl gloves are generally suitable for handling solid chemicals.[12] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6]

-

Lab Coat/Coveralls: A standard lab coat should be worn and kept fastened. For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls may be appropriate.[6]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator is necessary. A type N95 (US) or type P2 (EN 143) respirator cartridge is recommended for solid particulates.[4]

Section 3: Standard Operating Procedure for Safe Handling

This section outlines a self-validating protocol for the routine handling of Methyl 2-iodo-5-methoxybenzoate in a research setting. Each step is designed to mitigate the risks identified in Section 1.

Preparation and Weighing Workflow

Caption: Safe handling workflow for weighing solid Methyl 2-iodo-5-methoxybenzoate.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][6][8]

-

Environment: Store in a cool, dry, and well-ventilated area.[1][6] The storage area should be away from incompatible materials.

-

Incompatibilities: While specific data is limited, based on its functional groups, avoid storage with strong oxidizing agents, strong bases, and strong reducing agents.[12]

Section 4: Emergency and Disposal Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate action is vital in the event of exposure.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[6][7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][7] If the person feels unwell or breathing is difficult, call a poison center or doctor.[6][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[13]

Accidental Release Measures

In the event of a spill, follow a pre-determined cleanup protocol.

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could make the powder airborne.

-

Contain: Wear full PPE, including respiratory protection.

-

Clean-up: Use dry clean-up procedures.[6] Carefully sweep or vacuum the spilled solid. Avoid generating dust.[6][8] Place the collected material into a sealed, labeled container for hazardous waste disposal.[6]

-

Decontaminate: Wash the spill area down with water once the solid has been removed.[6]

Waste Disposal

All waste containing Methyl 2-iodo-5-methoxybenzoate must be treated as hazardous waste.

-

Chemical Waste: Dispose of the chemical and its container at an approved waste disposal plant.[1] Do not dispose of it via sewer or regular trash.[15]

-

Contaminated Materials: Any items used for cleanup (e.g., paper towels, weigh boats, gloves) must be placed in a sealed container and disposed of as hazardous chemical waste.

-

Empty Containers: The first rinse of a container that held this chemical should be collected and disposed of as hazardous waste.[15] After thorough rinsing, the container can be managed according to local institutional guidelines.[15]

Conclusion: Fostering a Culture of Safety

Methyl 2-iodo-5-methoxybenzoate is a valuable tool for chemical synthesis. Its safe use is contingent upon a comprehensive understanding of its hazards, the consistent application of engineering controls and PPE, and adherence to established protocols for handling, storage, and disposal. By internalizing the principles outlined in this guide, researchers and drug development professionals can confidently and safely leverage the synthetic potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

-

PubChem, National Institutes of Health. 2-Iodo-5-methylbenzoic acid. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

CHEMM, U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

-

Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

-

Ministry of Health, Saudi Arabia. First Aid - Chemical Poisoning. [Link]

-

U.S. Environmental Protection Agency. Methyl 4-(benzyloxy)-5-iodo-2-methoxybenzoate - Hazard. [Link]

-

Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

-

Loba Chemie. METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide. [Link]

-

U.S. Environmental Protection Agency. Methyl 4-(benzyloxy)-5-iodo-2-methoxybenzoate - Toxics Release Inventory. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate. [Link]

-